Glycosyltransferase Specificity: 9-Fold Substrate Preference
In a direct head-to-head comparison using purified recombinant KanM2 (paromamine glycosyltransferase) with paromamine as the glycosyl acceptor, the enzyme exhibited 9-fold higher catalytic activity when UDP-α-D-kanosamine was supplied as the glycosyl donor compared to UDP-α-D-glucose [1]. The kinetic characterization of KanM2 with UDP-α-D-kanosamine yielded a KM of 0.03 mM and a kcat of 0.056 s⁻¹ (at 37°C, with paromamine as cosubstrate) [2], whereas the corresponding kinetic parameters for UDP-α-D-glucose with the same enzyme have not been reported at comparable resolution, consistent with its characterization as an acceptor 'with lower efficiency' across multiple independent studies [3].
| Evidence Dimension | Glycosyltransferase relative activity (glycosyl donor specificity) |
|---|---|
| Target Compound Data | Activity normalized; KM = 0.03 mM, kcat = 0.056 s⁻¹ (KanM2, paromamine cosubstrate, 37°C) |
| Comparator Or Baseline | UDP-α-D-glucose: 1× baseline activity; characterized as 'lower efficiency' acceptor |
| Quantified Difference | 9-fold higher activity for UDP-α-D-kanosamine vs. UDP-α-D-glucose |
| Conditions | Purified His-tagged KanM2 expressed in Streptomyces venezuelae; paromamine as acceptor; 37°C; pH not specified |
Why This Matters
This 9-fold activity differential means that in vitro kanamycin pathway reconstitution using UDP-glucose as a substitute donor will produce drastically lower yields of the desired kanamycin intermediate, making UDP-α-D-kanosamine the only kinetically competent substrate for preparative-scale enzymatic synthesis.
- [1] Park JW, Park SR, Nepal KK, Han AR, Ban YH, Yoo YJ, Kim EJ, Kim EM, Kim D, Sohng JK, Yoon YJ. Discovery of parallel pathways of kanamycin biosynthesis allows antibiotic manipulation. Nat Chem Biol. 2011;7(11):843-852. doi:10.1038/nchembio.671. PMID: 21983602. Data also curated in MetaCyc: paromamine glycosyltransferase (G-15009). View Source
- [2] BRENDA Enzyme Database. Ligand: UDP-alpha-D-kanosamine. Enzyme Kinetic Parameters for EC 2.4.1.301. KM = 0.03 mM, kcat = 0.056 s⁻¹ (37°C, cosubstrate: paromamine). View Source
- [3] IUBMB Enzyme Nomenclature. EC 2.4.1.301: 2'-deamino-2'-hydroxyneamine 1-α-D-kanosaminyltransferase. Comment: 'The enzyme characterized from the bacterium Streptomyces kanamyceticus can also accept UDP-α-D-glucose with lower efficiency.' ExplorEnz; BRENDA. View Source
